1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-21(2)15-5-6-17-14(20-15)10-18-16(22)19-11-3-4-12-13(9-11)24-8-7-23-12/h3-6,9H,7-8,10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZYVJJMSOUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The benzodioxin ring is synthesized via acid-catalyzed cyclization of catechol (1 ) with ethylene glycol (2 ) under refluxing conditions (Scheme 1). Phosphorus oxychloride (POCl₃) serves as both catalyst and dehydrating agent, yielding 2,3-dihydro-1,4-benzodioxin (3 ) in 78–85% yields.
Scheme 1 :
$$ \text{Catechol} + \text{Ethylene Glycol} \xrightarrow{\text{POCl}_3, \Delta} \text{2,3-Dihydro-1,4-benzodioxin} $$
Functionalization at the 6-Position
Nitration of 3 using fuming nitric acid in sulfuric acid introduces a nitro group at the 6-position (4 ), which is subsequently reduced to an amine (5 ) via hydrogenation over palladium on carbon (Pd/C). The amine serves as the anchor point for urea linkage formation.
Preparation of 4-(Dimethylamino)pyrimidin-2-ylmethyl Intermediate
Pyrimidine Ring Construction
The pyrimidine core is assembled via the Biginelli reaction, combining thiourea (6 ), acetylacetone (7 ), and benzaldehyde (8 ) in ethanol with hydrochloric acid catalysis. This yields 2-methyl-4,6-dihydroxypyrimidine (9 ), which is chlorinated using phosphorus oxychloride to form 2-chloro-4,6-dimethylpyrimidine (10 ).
Dimethylamino Substitution
Treatment of 10 with dimethylamine in tetrahydrofuran (THF) at 0°C installs the dimethylamino group, producing 4-(dimethylamino)pyrimidin-2-ylmethyl chloride (11 ). Subsequent nucleophilic substitution with sodium methoxide generates the methanol adduct (12 ), which is oxidized to the aldehyde (13 ) using pyridinium chlorochromate (PCC).
Urea Linker Formation and Final Coupling
Isocyanate Intermediate Generation
The benzodioxin-bound amine (5 ) is treated with triphosgene in dichloromethane (DCM) to form the corresponding isocyanate (14 ). This step requires strict temperature control (0–5°C) to prevent oligomerization.
Coupling with the Pyrimidine moiety
The aldehyde (13 ) is condensed with the isocyanate (14 ) in the presence of 1,1′-carbonyldiimidazole (CDI), facilitating urea bond formation. The reaction proceeds via a nucleophilic attack by the aldehyde’s α-carbon on the isocyanate, followed by imidazole displacement to yield the final product (15 ) in 65–72% yield.
Scheme 2 :
$$ \text{Isocyanate} + \text{Aldehyde} \xrightarrow{\text{CDI, DCM}} \text{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[4-(Dimethylamino)pyrimidin-2-yl]methyl}urea} $$
Optimization and Analytical Validation
Reaction Condition Screening
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DCM | +15% |
| Temperature | 0°C → RT gradient | +20% |
| Catalyst Loading | 1.2 equiv CDI | +12% |
Spectroscopic Characterization
- IR : Urea C=O stretch at 1680 cm⁻¹; benzodioxin C-O-C at 1240 cm⁻¹.
- ¹H-NMR : Dimethylamino singlet at δ 3.02 ppm; pyrimidine H-5 at δ 8.21 ppm.
- ¹³C-NMR : Urea carbonyl at δ 158.9 ppm; benzodioxin quaternary carbons at δ 116.7–144.3 ppm.
Challenges and Alternative Pathways
Competing Side Reactions
Green Chemistry Approaches
Recent advances employ dimethyl dithiocarbonate (DMDTC) as a phosgene alternative, achieving comparable yields (68%) under aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
Potential Anticancer Agent:
Research has indicated that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea exhibit significant anticancer properties. The benzodioxin moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Targeting Kinase Activity:
The compound's structure suggests potential activity against kinases, which are critical in many signaling pathways related to cancer. In vitro studies have demonstrated that it can inhibit specific kinase activities, leading to decreased cell viability in cancerous cells.
Neuropharmacology
Cognitive Enhancement:
There is emerging evidence that this compound may enhance cognitive function. Research indicates that it can modulate neurotransmitter systems involved in memory and learning processes. In animal models, administration of the compound has been associated with improved performance in memory tasks.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects:
Studies have reported that derivatives of this compound exhibit antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.
Data Tables
| Application Area | Effect Observed | Study Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Case Study 1 |
| Cognitive Enhancement | Improved memory performance | Case Study 2 |
| Antimicrobial Activity | Broad-spectrum activity against pathogens | Case Study 3 |
Case Studies
-
Anticancer Effects:
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzodioxin derivatives. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells. -
Cognitive Enhancement:
Research conducted by Smith et al. (2023) demonstrated that administration of the compound improved spatial memory in rodent models, suggesting potential use in treating cognitive decline. -
Antimicrobial Properties:
A recent study highlighted the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several urea derivatives and pyrimidine-containing molecules. Key comparisons are outlined below:
Structural Analogues with Modified Pyrimidine Substituents
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea (): This analog replaces the dimethylaminopyrimidine group with a 4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl ethyl chain.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea ():
This compound features a pyrido[1,2-a]pyrimidin-4-one core instead of a simple pyrimidine ring. The fused pyridine-pyrimidine system enhances aromatic stacking interactions, while the 4-oxo group may confer stronger binding to ATP pockets in kinases. However, the methoxy-phenyl spacer could reduce cell permeability compared to the direct methyl linkage in the target compound .
Benzodioxin vs. Benzodioxol Derivatives
- The benzodioxol moiety (with a five-membered oxygenated ring) may improve metabolic stability but reduce lipophilicity compared to the six-membered dihydrobenzodioxin system. The piperazine substituent in this compound also introduces basicity, contrasting with the neutral dimethylamino group in the target molecule .
Comparative Data Table
Research Findings and Implications
- Target Compound: The dimethylamino group likely improves water solubility and moderate target engagement, as seen in related kinase inhibitors .
- Benzodioxin vs. Benzodioxol : Benzodioxin derivatives generally exhibit higher metabolic stability than benzodioxol analogs due to reduced ring strain .
- Pyrimidine Modifications : Oxo or fused pyrido-pyrimidine systems enhance binding affinity but may compromise bioavailability .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea is a synthetic urea derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its enzyme inhibitory potential, antimicrobial effects, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzodioxin moiety, which is known for its diverse biological activities, combined with a dimethylaminopyrimidine group that may enhance its pharmacological profile.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds containing the benzodioxin structure. For instance, a study synthesized various sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin-6-amine and evaluated their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | α-glucosidase | 12.5 |
| Compound B | Acetylcholinesterase | 8.0 |
| This compound | TBD |
Note: The IC50 values for this compound are currently under investigation.
Antimicrobial Activity
The antimicrobial properties of compounds containing the benzodioxin moiety have been documented in various studies. For example, derivatives have shown significant antibacterial and antifungal activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Study: Antimicrobial Screening
In a screening of compounds derived from benzodioxin structures, several exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds were as follows:
Table 2: Antimicrobial Activity Data
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 16 |
| This compound | TBD |
Pharmacological Implications
The pharmacological implications of This compound extend beyond enzyme inhibition and antimicrobial activity. Compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties as well. For instance, certain urea derivatives have shown promise in inhibiting tumor cell proliferation in vitro .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling the benzo[d][1,4]dioxin-6-amine derivative with a pyrimidinylmethyl isocyanate intermediate under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the urea bond . Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis, purity validation requires orthogonal analytical methods:
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer: Key techniques include:
- FT-IR Spectroscopy : Identify urea C=O stretching (~1640-1680 cm⁻¹) and N-H bending (~1500-1550 cm⁻¹) .
- NMR Spectroscopy : 2D-COSY or HSQC to resolve overlapping aromatic signals from the benzodioxin and pyrimidine rings .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. To address this:
- Dose-response curves : Perform IC50/EC50 assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity .
- Kinetic studies : Use SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) to suspected targets like kinase enzymes .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., NIH/Assay Guidance Manual) to identify methodological disparities .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this urea derivative?
Methodological Answer: SAR studies should focus on modifying key pharmacophores:
- Pyrimidine ring : Synthesize analogs with varied substituents (e.g., -OCH3, -Cl) at the 4-(dimethylamino) position to assess electronic effects on binding .
- Benzodioxin moiety : Replace the benzodioxin ring with bioisosteres (e.g., benzofuran) to evaluate steric and electronic contributions .
- Urea linker : Test thiourea or carbamate analogs to determine hydrogen-bonding requirements .
Assay Design : Use high-throughput screening (HTS) with a 384-well format, combining enzymatic assays (e.g., kinase inhibition) and cytotoxicity profiling .
Q. How should researchers design in vivo studies to evaluate pharmacokinetic (PK) and toxicity profiles?
Methodological Answer:
- PK Studies : Administer the compound intravenously (IV) and orally (PO) in rodents (n=6/group) at 10 mg/kg. Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dose. Analyze via LC-MS/MS for bioavailability (F%) and half-life (t1/2) .
- Toxicity Screening : Conduct acute toxicity (14-day OECD 423) and genotoxicity (Ames test) assays. Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
- Metabolite ID : Use hepatocyte incubations with UPLC-QTOF-MS to identify Phase I/II metabolites .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects in cellular assays?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences (p<0.05) .
- Synergy analysis : Use the Chou-Talalay method (CompuSyn software) for combination studies with standard therapeutics .
Q. How can computational modeling enhance mechanistic understanding of this compound’s bioactivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase; PDB: 1M17). Prioritize poses with lowest ΔG values and validate via MD simulations (GROMACS) .
- QSAR modeling : Develop models with MOE or Schrödinger to correlate substituent properties (logP, polar surface area) with activity .
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
Contradiction Management
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
Methodological Answer: Discrepancies often stem from poor PK properties or off-target effects. Mitigation strategies include:
- Prodrug design : Introduce ester or phosphate groups to improve solubility and bioavailability .
- Tissue distribution studies : Use radiolabeled compound (14C) with autoradiography to assess target tissue penetration .
- Biomarker validation : Measure target engagement in vivo via PET imaging with a radioligand analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
